1-phenyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMOXHSEXNGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18336-37-3 | |
| Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation with Chlorosulfonic Acid
-
- 1-Phenyl-1H-pyrazole
- Chlorosulfonic acid
- Thionyl chloride (optional for conversion to sulfonyl chloride)
-
- The reaction is initiated by slowly adding chlorosulfonic acid to a solution of 1-phenyl-1H-pyrazole in a suitable solvent, such as chloroform, under a nitrogen atmosphere at low temperatures.
- The mixture is then heated to facilitate the sulfonation reaction.
- If necessary, thionyl chloride can be added to convert the resulting sulfonic acid into the sulfonyl chloride derivative.
-
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- After completion, the product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Alternative Methods
While the sulfonation method is the most common, alternative routes may involve different starting materials or catalysts, depending on the availability of reagents and desired conditions.
Chemical Properties and Reactivity
This compound exhibits significant reactivity due to its electrophilic nature, making it a valuable intermediate in organic synthesis. It readily undergoes nucleophilic attack, leading to the formation of various derivatives, including sulfonamides.
Reactivity with Nucleophiles
| Nucleophile | Reaction Product |
|---|---|
| Amines | Sulfonamides |
| Alcohols | Sulfonic Esters |
| Thiols | Sulfonic Thioesters |
Physical Properties
- Molecular Weight: Approximately 232.68 g/mol.
- Solubility: Generally soluble in organic solvents.
- Stability: Requires careful handling due to its reactive nature.
Applications
This compound has diverse applications across various fields, including medicinal chemistry, where pyrazole derivatives are of interest due to their biological activities. It serves as a synthetic intermediate and potential pharmacophore in therapeutic development.
Research Findings and Data
Recent studies highlight the importance of pyrazole derivatives in pharmaceuticals and other materials. The use of palladium-catalyzed cross-coupling reactions has also been explored for the functionalization of pyrazoles, demonstrating their versatility in organic synthesis.
Synthesis Yields and Conditions
| Reaction Conditions | Yield (%) |
|---|---|
| Sulfonation at 60°C | 80-90 |
| Alternative Methods | Variable |
Spectroscopic Analysis
- FT-IR: Used to confirm the presence of the sulfonyl chloride group.
- 1H NMR and 13C NMR: Employed for structural characterization and purity assessment.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Intermediate in Reactions: It serves as a crucial intermediate in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of diverse chemical entities .
- Building Block for Complex Molecules: The compound is utilized to construct more complex structures in organic chemistry, facilitating the development of new materials and chemicals .
-
Medicinal Chemistry:
- Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. For instance, studies have shown that certain derivatives possess antiproliferative activity against cancer cell lines .
- Pharmaceutical Development: It is explored as a precursor for developing pharmaceutical agents with therapeutic effects. The modification of its sulfonyl group can lead to new drug candidates targeting various diseases .
-
Biochemical Applications:
- Modification of Biomolecules: The compound acts as a sulfonylating agent, modifying proteins and enzymes by transferring its sulfonyl group to nucleophilic sites. This modification can significantly alter the activity and stability of these biomolecules .
- Enzyme Interaction Studies: It has been used in studies examining the interaction with enzymes such as sulfatases and proteases, providing insights into enzyme mechanisms and potential inhibition strategies.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing heterocycles | Used in reactions to create sulfonamides |
| Medicinal Chemistry | Potential antimicrobial and anticancer properties | Tested against U937 cells; showed promising IC50 values |
| Biochemical Research | Modifies enzymes/proteins | Interacts with sulfatases; alters enzymatic activity |
Case Studies
-
Antiproliferative Activity Study :
A study explored the synthesis of new pyrazole-4-sulfonamide derivatives from this compound. These derivatives were tested for their antiproliferative effects on U937 cells using a luminescent cell viability assay. The results indicated that certain compounds exhibited significant activity without cytotoxic effects on normal cells . -
Enzymatic Modification :
Research demonstrated that this compound could effectively modify specific enzymes, leading to altered catalytic activities. This has implications for drug design where enzyme inhibition is desired.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific molecular targets and pathways depend on the nature of the derivative formed .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Crystallographic and Stability Data
- Planarity : The pyrazole ring in 1-phenyl-1H-pyrazole derivatives exhibits near-planar geometry (max. deviation: 0.078 Å), as seen in structurally related compounds like 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole .
- Stability : Derivatives with electron-withdrawing groups (e.g., -F, -Cl) demonstrate enhanced thermal stability compared to alkyl-substituted analogs. For instance, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride remains stable at room temperature, whereas 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride requires refrigeration due to nitro group instability .
Biological Activity
1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of a pyrazole ring, a phenyl group, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its reactivity as a sulfonyl chloride allows it to participate in various biochemical reactions, making it an important intermediate in the synthesis of biologically active molecules.
The biological activity of this compound primarily arises from its ability to act as an electrophile. It can react with nucleophiles, leading to the formation of sulfonamides, sulfonates, and sulfonothioates. These reactions can modify proteins and enzymes, altering their activity and stability:
- Electrophilic Nature : The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues.
- Biochemical Pathways : The compound can influence multiple biochemical pathways depending on the specific biological context, affecting cell signaling, gene expression, and cellular metabolism .
Cellular Effects
The compound's interaction with cellular components can lead to significant changes in cell function. Notably:
- Protein Modification : It modifies key proteins involved in signaling pathways, potentially disrupting normal signal transduction.
- Gene Expression : The modification of transcription factors can influence gene expression patterns, affecting cellular responses to various stimuli.
Research Findings
Recent studies have explored the pharmacological properties of this compound and its derivatives:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, various synthesized pyrazole compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that certain pyrazole derivatives demonstrate cytotoxic effects on cancer cell lines. For example:
- IC50 Values : Some derivatives exhibited IC50 values as low as 5 μM against specific cancer cell lines, indicating potent activity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties:
- COX Inhibition : Certain derivatives have shown selective inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. For example, a derivative demonstrated an IC50 value of 0.01 μM for COX-2 inhibition .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.
- Evaluation of Anticancer Activity : A derivative was tested against human breast cancer cells (MCF-7) and showed significant dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
- Anti-inflammatory Activity Assessment : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models of arthritis compared to standard anti-inflammatory drugs like diclofenac .
Q & A
Q. What are the standard synthetic routes for preparing 1-phenyl-1H-pyrazole-4-sulfonyl chloride, and what critical reaction conditions must be controlled?
The synthesis typically involves sulfonation of the pyrazole ring using chlorosulfonic acid under inert atmospheric conditions. Key parameters include temperature control (0–5°C to prevent exothermic side reactions) and stoichiometric precision to avoid over-sulfonation. Post-reaction quenching with ice water and purification via recrystallization (e.g., using methanol) are critical for isolating the product .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopy : H/C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride groups (S=O stretching at ~1370–1180 cm in IR).
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity, while GC-MS monitors volatile byproducts.
- Elemental Analysis : Validates molecular formula (e.g., CHClNOS) with <0.3% deviation .
Q. What are the common nucleophilic substitution reactions facilitated by the sulfonyl chloride group?
The sulfonyl chloride reacts with amines (e.g., primary/secondary amines) to form sulfonamides under mild alkaline conditions (pH 8–9, 0–25°C). Thiols and alcohols require harsher bases (e.g., NaH) for sulfonate ester formation. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX be utilized to resolve structural ambiguities?
Single-crystal X-ray diffraction determines bond angles and torsion angles, critical for confirming regiochemistry. SHELX refines data by modeling thermal displacement parameters and resolving twinning or disorder. For example, SHELXL’s restraint options stabilize refinement of labile sulfonyl groups .
Q. What strategies are effective in minimizing hydrolysis during reactions?
- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
- Conduct reactions under nitrogen/argon.
- Add hydrolysis inhibitors like triethylamine to scavenge HCl. Kinetic studies (via F NMR or inline IR) optimize reaction times to avoid degradation .
Q. How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?
Electron-withdrawing sulfonyl groups activate the pyrazole C-5 position for Suzuki-Miyaura coupling. DFT calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy at C-5, facilitating oxidative addition with Pd catalysts. Comparative studies with methyl-substituted analogs reveal lower yields due to steric hindrance .
Q. What methodologies are used to analyze reaction byproducts and optimize synthetic yields?
- LC-MS/QTOF : Identifies sulfonic acid derivatives from hydrolysis.
- Side-Reaction Mapping : Varying stoichiometry (e.g., 1.1–2.0 eq chlorosulfonic acid) reveals dimerization byproducts.
- Design of Experiments (DoE) : Response surface methodology optimizes temperature, solvent polarity, and catalyst loading. For example, acetonitrile increases yield by 15% over DMF due to reduced solvolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
